4-Chlorobenzotrichloride

描述

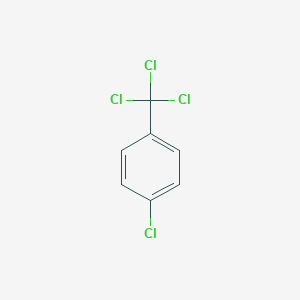

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZPKYYPPLUECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027593 | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha, alpha, alpha, para-tetrachlorotoluene is a clear colorless liquid., Colorless to yellow liquid; [MSDSonline] | |

| Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992) | |

| Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5216-25-1 | |

| Record name | ALPHA, ALPHA, ALPHA, PARA-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5216-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trichloro-4-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005216251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,4-tetrachlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UP9GJU33S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzotrichloride (CAS Number: 5216-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorobenzotrichloride (CAS No. 5216-25-1), a pivotal chemical intermediate in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, and dyes. This document collates essential physicochemical properties, safety data, and detailed outlines of key experimental procedures. The information is presented to be a valuable resource for professionals in research and development.

Physicochemical Properties

This compound, also known as 1-chloro-4-(trichloromethyl)benzene, is a colorless to yellow liquid.[1] Its core chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and a trichloromethyl group at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5216-25-1 | [2] |

| Molecular Formula | C₇H₄Cl₄ | [2] |

| Molecular Weight | 229.92 g/mol | [2] |

| Appearance | Clear, colorless to yellow or green liquid | [1] |

| Melting Point | 4-6 °C | [3] |

| Boiling Point | 245-248 °C at 760 mmHg | [3] |

| Density | 1.495 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.04 hPa at 20 °C | [4] |

| Flash Point | 140 °C | [5] |

| Refractive Index | 1.571-1.573 | [3] |

| Solubility | Insoluble in water; decomposes in the presence of moisture. | [2] |

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a laboratory or industrial setting. It is classified as a lachrymator, meaning it can cause tearing.[4]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | GHS05 |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | GHS05 |

| Carcinogenicity (Category 1B) | H350: May cause cancer | GHS08 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing vapor, mist, or gas.[6] Do not get in eyes, on skin, or on clothing.[6]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] Store in a corrosives area, protected from moisture.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (such as butyl rubber), and a lab coat or other protective clothing.[2] A NIOSH-approved respirator with organic vapor cartridges is recommended when handling this chemical.[2]

First Aid:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical aid immediately.[4]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical aid immediately.[4]

-

If inhaled: Remove from exposure and move to fresh air immediately.[4] If breathing is difficult, give oxygen.[4] Get medical aid immediately.[4]

-

If swallowed: Do NOT induce vomiting.[4] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Get medical aid immediately.[4]

Key Reactions and Experimental Protocols

This compound is a versatile intermediate due to the reactivity of its trichloromethyl group. This group can undergo hydrolysis to form a carboxylic acid or can be converted to a trifluoromethyl group, a common moiety in many pharmaceuticals and agrochemicals.

Synthesis of this compound

A modern and isomer-specific method for the synthesis of this compound involves the vapor-phase chlorination of p-xylene (B151628).[1][7] This method is advantageous as it avoids the formation of unwanted isomers that can occur with the chlorination of toluene.[1]

Reaction Scheme:

Caption: Synthesis of this compound from p-Xylene.

Experimental Protocol (Vapor-Phase Chlorination of p-Xylene):

-

Reactants: p-xylene, chlorine gas, water (steam), and an activated carbon catalyst.[1]

-

Reaction Conditions: The reaction is typically carried out in the vapor phase at a temperature above 200 °C, with a preferred range of 200-300 °C.[1][7] The molar ratio of chlorine to p-xylene is theoretically 7:1, but an excess of chlorine is often used.[1] A water-to-p-xylene molar ratio of at least 1 is preferred.[1]

-

Procedure:

-

p-Xylene, chlorine, and water are vaporized and passed through a heated reactor containing an activated carbon catalyst.[1]

-

The initial reaction is the chlorination of the methyl groups to form 1,4-bis(trichloromethyl)benzene.[1]

-

Further reaction with chlorine leads to the chlorinolysis of one of the trichloromethyl groups, yielding this compound and carbon tetrachloride.[1]

-

-

Purification: The effluent gas stream from the reactor is condensed, and the this compound can be purified by distillation.[1]

Hydrolysis to 4-Chlorobenzoic Acid

The trichloromethyl group of this compound can be hydrolyzed to a carboxylic acid group, forming 4-chlorobenzoic acid. This reaction can be catalyzed by a Lewis acid such as iron(III) chloride.[4]

Reaction Scheme:

Caption: Hydrolysis of this compound.

Experimental Protocol (Lewis Acid-Catalyzed Hydrolysis):

-

Reactants: this compound, water, and a Lewis acid catalyst (e.g., FeCl₃).[4]

-

Procedure:

-

Work-up and Purification:

-

The resulting 4-chlorobenzoyl chloride can be used directly or further hydrolyzed to 4-chlorobenzoic acid.[4]

-

To obtain the carboxylic acid, the reaction mixture can be treated with excess water.

-

The crude 4-chlorobenzoic acid can be purified by recrystallization.

-

Synthesis of 4-Chlorobenzotrifluoride (B24415)

A major application of this compound is its conversion to 4-chlorobenzotrifluoride, a key intermediate for many pesticides and pharmaceuticals.[8] This is achieved through a reaction with hydrogen fluoride (B91410).[8]

Reaction Scheme:

Caption: Synthesis of 4-Chlorobenzotrifluoride.

Experimental Protocol (Fluorination with Hydrogen Fluoride):

-

Reactants: this compound and hydrogen fluoride.[8]

-

Procedure:

-

This compound is placed in a suitable reactor.[8]

-

Liquid hydrogen fluoride is added, and the reactor is heated.[8]

-

The reaction is maintained at a constant pressure (e.g., 2.2-2.7 MPa) and temperature (e.g., 90-105 °C) for a specific duration (e.g., 50-60 minutes).[8]

-

The reaction may require a second addition of hydrogen fluoride to drive it to completion.[8]

-

-

Purification: The crude 4-chlorobenzotrifluoride is typically purified by distillation.[9]

Analytical Methods

The purity and identity of this compound and its reaction products are commonly determined using chromatographic and spectroscopic techniques.

Table 3: Common Analytical Techniques for this compound

| Technique | Purpose | Key Observations/Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds, purity assessment. | The mass spectrum of this compound shows a characteristic top peak at m/z 193.[2] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | IR spectra can confirm the presence of the C-Cl and aromatic C-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. |

General Workflow for Synthesis and Analysis

Caption: General workflow for synthesis and analysis.

Applications

This compound is a crucial building block in the chemical industry with a range of applications:

-

Agrochemicals: It is a primary precursor for the synthesis of herbicides and pesticides.[8]

-

Pharmaceuticals: It serves as an intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).

-

Dyes and Pigments: It is used in the production of certain dyes.

-

UV Absorbers: It is an intermediate in the synthesis of UV absorbers.[3]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its versatile reactivity makes it a valuable precursor for a wide range of products, particularly in the agrochemical and pharmaceutical sectors. A thorough understanding of its physicochemical properties, safe handling procedures, and reaction chemistry is essential for its effective and safe utilization in research and manufacturing. This guide provides a foundational resource for professionals working with this compound.

References

- 1. US5157173A - Process for this compound - Google Patents [patents.google.com]

- 2. This compound | C7H4Cl4 | CID 21277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]

- 8. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]

- 9. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]

p-Chlorobenzotrichloride chemical structure and IUPAC name

An In-depth Technical Guide to p-Chlorobenzotrichloride: Chemical Structure, Properties, and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a detailed overview of p-Chlorobenzotrichloride, a significant compound in organic synthesis.

IUPAC Name: 1-chloro-4-(trichloromethyl)benzene[1]

Chemical Structure

The molecular structure of p-Chlorobenzotrichloride consists of a benzene (B151609) ring substituted with a chlorine atom and a trichloromethyl group at the para position (positions 1 and 4, respectively).

Physicochemical Properties

A summary of the key physical and chemical properties of p-Chlorobenzotrichloride is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.92 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Melting Point | 5.8 °C | [2][3] |

| Boiling Point | 245 °C at 760 mmHg | [2][3] |

| Density | 1.495 g/mL at 25 °C | [2] |

| Refractive Index | 1.572 at 20 °C | [2] |

| Flash Point | > 112 °C (> 233.6 °F) | [3] |

| Vapor Pressure | 0.04 hPa at 20 °C | [3] |

| Water Solubility | Decomposes | [2] |

| CAS Number | 5216-25-1 | [1] |

Synthesis of p-Chlorobenzotrichloride

A modern and isomer-specific method for the synthesis of p-Chlorobenzotrichloride involves the vapor-phase chlorination of p-xylene (B151628).[4] This process is advantageous as it avoids the formation of undesirable isomers often encountered in other synthetic routes.[4]

Experimental Protocol: Vapor-Phase Chlorination of p-Xylene[5]

This protocol is based on a patented industrial process and outlines the key parameters for the synthesis of p-Chlorobenzotrichloride.

Objective: To synthesize 4-chlorobenzotrichloride from p-xylene via vapor-phase chlorination.

Materials:

-

p-xylene (1,4-dimethylbenzene)

-

Chlorine gas

-

Activated carbon catalyst (wide-pore is preferred)

-

Water

Equipment:

-

Vapor-phase reactor system, preferably a continuous flow setup

-

Heating apparatus capable of maintaining temperatures up to 300°C

-

Gas flow controllers for chlorine and p-xylene vapor

-

Water vaporizer and delivery system

-

Condenser and collection system for the product

Procedure:

-

Catalyst Loading: The vapor-phase reactor is loaded with a wide-pore activated carbon catalyst.

-

Pre-heating: The reactor is heated to the desired reaction temperature, typically between 200°C and 300°C.

-

Reactant Feed:

-

p-Xylene is vaporized and fed into the reactor.

-

Chlorine gas is introduced into the reactor. A molar ratio of chlorine to p-xylene greater than 7:1, and up to 30:1, is employed to ensure complete reaction.

-

Water is vaporized and introduced into the reactor. A molar ratio of water to p-xylene of at least 1:1 is necessary, with a preferred range of 1:1 to 10:1.

-

-

Reaction: The chlorination of p-xylene proceeds in the vapor phase over the activated carbon catalyst. The reaction is typically carried out at a temperature above 200°C. The process can be conducted in two steps: an initial lower temperature chlorination (140°C to 250°C) to form 1,4-bis(trichloromethyl)benzene (B1667536), followed by a higher temperature step (above 200°C) in the presence of the catalyst and water to yield the final product.

-

Product Collection: The reaction mixture exiting the reactor is cooled and condensed.

-

Purification: The collected condensate, containing this compound, is then purified by distillation to separate it from by-products such as carbon tetrachloride and any unreacted starting materials.

Reaction Pathway:

The overall reaction proceeds in two main stages:

-

Chlorination of the methyl groups of p-xylene to form 1,4-bis(trichloromethyl)benzene.

-

Chlorinolysis of 1,4-bis(trichloromethyl)benzene to yield this compound and carbon tetrachloride.[5]

Hydrolysis of p-Chlorobenzotrichloride

p-Chlorobenzotrichloride is sensitive to moisture and undergoes hydrolysis to form 4-chlorobenzoic acid.[4] This process occurs in a stepwise manner, initially forming the intermediate 4-chlorobenzoyl chloride, which then further hydrolyzes.[4]

Caption: Stepwise hydrolysis of p-Chlorobenzotrichloride.

Reactivity

The reactivity of p-Chlorobenzotrichloride is largely influenced by the trichloromethyl group. It is generally unreactive in simple aromatic halogenated organic compound terms. However, it is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][2]

References

An In-depth Technical Guide on the Physical Properties of 1-chloro-4-(trichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-chloro-4-(trichloromethyl)benzene, a halogenated monoaromatic compound.[1] Also known by synonyms such as 4-Chlorobenzotrichloride and p,α,α,α-Tetrachlorotoluene, this compound is a clear, colorless to light yellow liquid at room temperature.[1][2] It serves as a significant intermediate in the synthesis of various organic chemicals. The data herein is compiled from established chemical databases and supplier information to ensure accuracy and relevance for research and development applications.

Quantitative Physical Properties

The physical characteristics of 1-chloro-4-(trichloromethyl)benzene are summarized in the table below. These parameters are critical for designing experimental conditions, understanding its behavior in various solvents, and for safety and handling protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₄ | [1][2][3] |

| Molecular Weight | 229.92 g/mol | [1][2][3] |

| CAS Number | 5216-25-1 | [1][2][3] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Melting Point | 5.8 °C (42.4 °F) | [2][4] |

| Boiling Point | 245 °C (473 °F) at 760 mmHg | [1][2][4] |

| Density | 1.495 g/mL at 25 °C | [2] |

| Refractive Index | 1.572 at 20 °C | [2] |

| Vapor Pressure | 0.03 mmHg | [1] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Water Solubility | Insoluble; decomposes in water | [1][2] |

| Other Solubilities | Sparingly soluble in Chloroform and DMSO | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly provided in the referenced literature. The data presented are collated from standard chemical reference databases and material safety data sheets (MSDS), which typically report experimentally derived values without detailing the specific methodologies (e.g., ASTM standards, OECD guidelines) used for their measurement. It is standard practice in the field to utilize established methods such as differential scanning calorimetry for melting point analysis, ebulliometry for boiling point determination, and pycnometry for density measurements.

Chemical Identification and Relationships

To clarify the identity and classification of 1-chloro-4-(trichloromethyl)benzene, the following diagram illustrates the logical relationships between its primary IUPAC name, common synonyms, and key chemical identifiers.

Caption: Logical relationships of 1-chloro-4-(trichloromethyl)benzene.

Reactivity and Stability

1-chloro-4-(trichloromethyl)benzene is a stable but combustible compound.[2] It is incompatible with strong oxidizing agents, and contact with them may lead to fires or explosions.[2] A key characteristic is its sensitivity to moisture; it hydrolyzes or decomposes in water.[2] As a simple aromatic halogenated organic compound, it is generally unreactive, with reactivity decreasing with a higher degree of halogen substitution.[2] Care should be taken to avoid contact with strong reducing agents, amines, alkali metals, and epoxides.[2] When heated to decomposition, it emits toxic vapors of hydrogen chloride.[5]

References

- 1. This compound | C7H4Cl4 | CID 21277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5216-25-1 [chemicalbook.com]

- 3. Benzene, 1-chloro-4-(trichloromethyl)- [webbook.nist.gov]

- 4. store.p212121.com [store.p212121.com]

- 5. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 4-Chlorobenzotrichloride, a compound relevant in various chemical synthesis processes. The information is presented to be a quick reference for laboratory and development settings.

Core Chemical Properties

This compound, also known as 1-Chloro-4-(trichloromethyl)benzene, is an organochloride compound.[1][2] It is recognized for its role as a chemical intermediate.

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure analysis.

| Parameter | Value | Source |

| Molecular Formula | C₇H₄Cl₄ | [1][2][3][4] |

| Molecular Weight | 229.92 g/mol | [1][2][4][5] |

| CAS Number | 5216-25-1 | [1][2][3][4] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name, the systematic IUPAC name, and the universally recognized CAS number for this compound, which all point to its specific molecular formula.

Caption: Relationship between chemical identifiers and molecular formula.

References

An In-depth Technical Guide to the Safety of alpha,alpha,alpha,4-Tetrachlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicological properties, and handling procedures for alpha,alpha,alpha,4-tetrachlorotoluene (CAS No. 5216-25-1), also known as p-chlorobenzotrichloride. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this compound.

Chemical and Physical Properties

alpha,alpha,alpha,4-Tetrachlorotoluene is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₄Cl₄. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 5216-25-1 | [1] |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.92 g/mol | [1] |

| Appearance | Colorless to light yellow oily liquid | [2] |

| Boiling Point | 245 °C | [3] |

| Melting Point | 5.8 °C | [3] |

| Density | 1.495 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 0.03 mmHg at 20 °C | [4] |

| Solubility | Insoluble in water.[4] | [4] |

Toxicological Profile

alpha,alpha,alpha,4-Tetrachlorotoluene is a hazardous substance with significant toxicological concerns, including acute toxicity, skin and eye irritation, and carcinogenicity.

Acute Toxicity

The compound is harmful if swallowed, inhaled, or in contact with skin.[4]

| Route of Exposure | Species | Value | Reference |

| Oral LD₅₀ | Rat | 820 mg/kg | [3] |

| Oral LD₅₀ | Mouse | 700 mg/kg | [3] |

| Dermal LD₅₀ | Rabbit | >2 g/kg | [3] |

| Inhalation LC₅₀ | Rat | 19 ppm/2H | [2] |

| Inhalation LC₅₀ | Mouse | 8 ppm/2H | [2] |

Skin and Eye Irritation

alpha,alpha,alpha,4-Tetrachlorotoluene is a skin and eye irritant.[2][5] Contact can cause burns to the skin and eyes.[6] It is also a lachrymator, a substance that causes tearing.[2]

Carcinogenicity

This chemical is suspected of causing cancer.[4] Studies on the related compound, benzotrichloride (B165768), have shown evidence of carcinogenicity in mice, inducing skin, lung, and lymphatic tumors.[2][7][8] The International Agency for Research on Cancer (IARC) has classified benzotrichloride as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[2]

Genotoxicity and Reproductive Toxicity

Data on the genotoxicity and reproductive toxicity of alpha,alpha,alpha,4-tetrachlorotoluene are limited. However, the related compound benzotrichloride has been shown to be mutagenic in bacterial assays.[9]

Hazard Identification and Safety Precautions

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Carcinogenicity | 1B | H350: May cause cancer |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles and a face shield.[2]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when working in areas with inadequate ventilation or when exposure limits may be exceeded.[2]

Handling and Storage

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

-

Ground all equipment to prevent static discharge.[11]

Experimental Protocols

The following are standardized protocols for assessing the toxicological properties of alpha,alpha,alpha,4-tetrachlorotoluene.

Acute Dermal Irritation/Corrosion (OECD 404)

This protocol is a guideline for assessing the potential of a substance to cause skin irritation or corrosion.[12]

-

Animal Model: Albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, clip the fur from a small area on the back of the rabbit.

-

Apply 0.5 mL of the test substance to a gauze patch and place it on the clipped skin.

-

Hold the patch in place with a semi-occlusive dressing for 4 hours.

-

After 4 hours, remove the patch and dressing.

-

-

Observation:

-

Examine and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is graded on a scale.

-

Acute Eye Irritation/Corrosion (OECD 405)

This protocol is a guideline for assessing the potential of a substance to cause eye irritation or corrosion.

-

Animal Model: Albino rabbit.

-

Procedure:

-

Gently pull the lower eyelid away from the eyeball to form a cup.

-

Instill 0.1 mL of the test substance into the conjunctival sac.

-

Hold the eyelids together for about one second to prevent loss of the material.

-

-

Observation:

-

Examine and score the cornea, iris, and conjunctiva for any lesions or irritation at 1, 24, 48, and 72 hours after instillation.

-

The severity of the reactions is graded on a scale.

-

Ames Test for Mutagenicity (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium that are auxotrophic for histidine.

-

Procedure:

-

Expose the tester strains to the test substance with and without a metabolic activation system (S9 mix).

-

Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

-

-

Observation:

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) after incubation.

-

A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

-

Analytical Methods

The analysis of alpha,alpha,alpha,4-tetrachlorotoluene in biological matrices typically involves chromatographic techniques coupled with mass spectrometry.

-

Sample Preparation: Extraction from the biological matrix (e.g., blood, urine, tissue) is a critical first step.[13] Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[13]

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive technique for the analysis of volatile and semi-volatile compounds.[13] Derivatization may be required to improve the chromatographic properties of the analyte.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, often without the need for derivatization.[13]

-

-

Quantification: Quantification is typically achieved using an internal standard and a calibration curve.

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2]

-

Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[11]

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[15][16][17] Chlorinated solvent waste should be collected in separate, properly labeled containers.[15]

Visualizations

The following diagrams illustrate key conceptual frameworks related to the handling and potential biological impact of alpha,alpha,alpha,4-tetrachlorotoluene.

References

- 1. alpha,alpha,alpha-4-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4-Chlorobenzotrichloride | C7H4Cl4 | CID 21277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cpachem.com [cpachem.com]

- 6. nj.gov [nj.gov]

- 7. Carcinogenicity of benzyl chloride, benzal chloride, benzotrichloride and benzoyl chloride in mice by skin application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Carcinogenicity in mice by inhalation of benzotrichloride and benzoyl chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity Assessment to Pesticide Adjuvants of Toluene, Chloroform, and Trichloroethylene by Ames Test [mdpi.com]

- 10. lobachemie.com [lobachemie.com]

- 11. CHLOROTOLUENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemview.epa.gov [chemview.epa.gov]

- 13. benchchem.com [benchchem.com]

- 14. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 16. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling and storage of 4-Chlorobenzotrichloride (CAS No. 5216-25-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Health Effects

This compound is a corrosive substance that poses significant health risks. It is classified as harmful if swallowed or in contact with skin, causes severe skin and eye burns, and may cause respiratory irritation.[1][2][3] It is also a suspected carcinogen and may damage fertility.[1][3] The material is a lachrymator, meaning it can cause tearing.[4][5]

Potential Health Effects:

-

Eye Contact: Causes severe eye burns, irritation, redness, tearing, and potential corneal injury.[4][5]

-

Skin Contact: Causes skin burns and can be harmful if absorbed through the skin.[2][4][5]

-

Inhalation: Causes chemical burns to the respiratory tract and may lead to pulmonary edema.[4][5]

-

Ingestion: Harmful if swallowed and causes burns to the gastrointestinal tract.[2][4][5]

Quantitative Data Summary

A summary of the key physical and toxicological properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₄ | [1][6] |

| Molecular Weight | 229.92 g/mol | [6] |

| Appearance | Clear, colorless to light yellow liquid | [1][4][6] |

| Boiling Point | 245 °C (473 °F) at 760 mmHg | [1][6] |

| Melting Point | 5.8 °C | [6] |

| Density | 1.495 g/mL at 25 °C | [6] |

| Flash Point | > 112 °C (> 233.6 °F) | [4] |

| Autoignition Temperature | 505 °C (941 °F) | [4] |

| Vapor Pressure | 0.03 mmHg | [1] |

| Water Solubility | Insoluble, decomposes in contact with water | [1][6] |

| Toxicity (Oral, Rat LD50) | 820 mg/kg | [6] |

Detailed Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when working with this compound.

3.1. Engineering Controls

-

Ventilation: All work must be conducted in a well-ventilated area. A chemical fume hood is required for any procedure that may generate vapors or aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Given the corrosive nature of the substance, consult glove manufacturer's data for compatibility. Remove gloves with care to avoid skin contamination.

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.[4] A lab coat is mandatory. For tasks with a higher risk of splashing, consider Tyvek-type disposable protective clothing or sleeves taped to gloves.[1]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended.[1] Half-face respirators offer a lower level of protection.[1]

3.3. General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[2]

-

Contaminated clothing should be removed immediately and washed before reuse.[2] Discard contaminated shoes.[4]

Storage Precautions

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[7] Some sources recommend refrigeration at 2-8°C for long-term storage.[6][7]

-

Containers: Keep containers tightly closed when not in use.[3][4]

-

Moisture Sensitivity: The compound is moisture-sensitive and should be protected from moisture and moist air.[4][6] It decomposes in contact with water.[2]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong bases, and water.[1][2][6] It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][6]

Emergency Procedures

5.1. First Aid Measures

Immediate medical attention is required for all exposures.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Wash the affected area with soap and water.[1] Seek immediate medical attention.[4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting.[2][4] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk to drink.[4][5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4][5]

5.2. Accidental Release Measures

-

Spill Cleanup:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in section 3.2.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]

-

Place the absorbed material into a suitable, labeled container for disposal.[4]

-

Do not allow the spill to enter drains or waterways.[4]

-

Clean the spill area thoroughly.

-

5.3. Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or water spray for small fires. For large fires, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Do NOT get water inside containers.[4]

-

Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride and carbon monoxide may be generated.[4] Containers may explode when heated.[4][5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Logical Workflow for Spill Management

The following diagram illustrates the logical steps to be taken in the event of a this compound spill.

Caption: Workflow for handling a this compound spill.

References

- 1. This compound | C7H4Cl4 | CID 21277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound(5216-25-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 5216-25-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Technical Guide: Solubility of 4-Chlorobenzotrichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzotrichloride (CAS No. 5216-25-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility is critical for process development, formulation, and ensuring reaction homogeneity. This document outlines known solubility characteristics, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow of the experimental procedure.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, with its chlorinated aromatic structure, is a non-polar molecule. Therefore, it is expected to exhibit greater solubility in non-polar organic solvents. Conversely, it has very low solubility in polar solvents like water, where it also undergoes decomposition.[1][2][3][4]

Qualitative Solubility Data

Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information.

| Solvent | Solubility | Reference |

| Chloroform | Sparingly Soluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1][3] |

| Water | Insoluble, Decomposes | [1][2][3][4][5] |

| Ether | Soluble (inferred from similar compounds) | [6] |

| Benzene | Soluble (inferred from similar compounds) | [6] |

| Methanol | Soluble (inferred from commercially available solutions) |

Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility data, a quantitative experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound in an organic solvent using UV-Vis spectrophotometry. This method is suitable for compounds that absorb ultraviolet or visible light.

Objective: To determine the concentration of a saturated solution of this compound in a specified organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (spectroscopic grade)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the same organic solvent.

-

From the stock solution, create a series of standard solutions of decreasing concentrations via serial dilution.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted saturated solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the quantitative solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. Accurate solubility data is essential for the effective application of this important chemical intermediate in research and development.

References

Spectral Analysis of 4-Chlorobenzotrichloride: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chlorobenzotrichloride (CAS No: 5216-25-1), also known as 1-chloro-4-(trichloromethyl)benzene. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectral data and the methodologies for their acquisition.

Chemical Structure

IUPAC Name: 1-chloro-4-(trichloromethyl)benzene Molecular Formula: C₇H₄Cl₄ Molecular Weight: 229.92 g/mol Structure:

Cl-C₆H₄-CCl₃

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.5 - 7.8 | Multiplet | - | Aromatic Protons (4H) |

Note: The aromatic protons of this compound are expected to appear as a complex multiplet in the downfield region of the ¹H NMR spectrum due to the influence of the electron-withdrawing chloro and trichloromethyl groups.

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 98 | -CCl₃ |

| ~ 129 | Aromatic CH |

| ~ 132 | Aromatic CH |

| ~ 135 | Aromatic C-Cl |

| ~ 140 | Aromatic C-CCl₃ |

Note: The chemical shifts for the aromatic carbons are approximate and based on the analysis of similar substituted benzene (B151609) derivatives. The carbon attached to the trichloromethyl group is significantly deshielded.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1585 | Medium | Aromatic C=C Stretch (in-ring) |

| 1500 - 1400 | Medium | Aromatic C=C Stretch (in-ring) |

| 850 - 550 | Strong | C-Cl Stretch |

| 900 - 675 | Strong | C-H "out-of-plane" bending |

Note: The IR spectrum is characterized by absorptions typical for substituted aromatic compounds and carbon-halogen bonds.[1][2]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 228, 230, 232, 234 | ~3:4:2:0.4 | [M]⁺ (Molecular Ion) |

| 193, 195, 197 | 100 | [M - Cl]⁺ |

| 158, 160 | Moderate | [M - Cl₂]⁺ |

| 123 | Moderate | [M - Cl₃]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of four chlorine atoms. The base peak at m/z 193 corresponds to the loss of a chlorine atom from the molecular ion.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle (agate)

-

Pellet press

Instrumentation:

-

FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum, typically coupled with gas chromatography (GC) for sample introduction.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane (B109758) or hexane)

-

Volumetric flasks and microsyringes

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.

-

-

GC-MS Conditions:

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Analyze the isotopic patterns to confirm the number of chlorine atoms in the fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

Reactivity of the Trichloromethyl Group in 4-Chlorobenzotrichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzotrichloride (p,α,α,α-tetrachlorotoluene) is a pivotal intermediate in the synthesis of a wide array of agrochemicals, pharmaceuticals, and dyes.[1][2] The reactivity of this molecule is dominated by the trichloromethyl (-CCl₃) group, which serves as a versatile precursor for various functional groups. This technical guide provides a comprehensive overview of the reactivity of the trichloromethyl group in this compound, focusing on key transformations such as hydrolysis, halogen exchange, and reactions with nitrogen nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of its chemistry.

Introduction

This compound is a chlorinated aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a chlorine atom and a trichloromethyl group at the para position. The strong electron-withdrawing nature of the -CCl₃ group significantly influences the reactivity of the molecule, making the benzylic carbon highly susceptible to nucleophilic attack. This guide will explore the primary reactions involving the trichloromethyl group, providing researchers and drug development professionals with the necessary information for synthetic planning and process optimization.

Core Reactivity of the Trichloromethyl Group

The primary reaction pathway for the trichloromethyl group in this compound is nucleophilic substitution. The three chlorine atoms on the benzylic carbon make it a highly electrophilic center, readily attacked by a variety of nucleophiles.

Hydrolysis: A Stepwise Transformation

The hydrolysis of this compound is a sequential process that yields 4-chlorobenzoyl chloride and subsequently 4-chlorobenzoic acid. This reaction is of significant industrial importance for the production of these valuable intermediates.[2]

Reaction Pathway:

Caption: Stepwise hydrolysis of this compound.

The initial hydrolysis to the acyl chloride is often catalyzed by Lewis acids, such as iron(III) chloride (FeCl₃).[2] The subsequent hydrolysis of the acyl chloride to the carboxylic acid proceeds readily in the presence of water.

| Reactant | Nucleophile | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | Water | FeCl₃ (2 mol%) | 60 | 1.5 | 4-Chlorobenzoyl Chloride | 98 (area-%) | |

| This compound | Water | None | 100 | 2 | 4-Chlorobenzoic Acid | High |

This protocol is adapted from a patented procedure for the partial hydrolysis of this compound.

Materials:

-

This compound (115 g, 0.5 mol)

-

Iron(III) chloride (FeCl₃) (1.6 g, 10 mmol)

-

Water (9 g, 0.5 mol)

Procedure:

-

A mixture of this compound and iron(III) chloride is heated to 60°C in a reaction vessel equipped with a stirrer and a condenser.

-

Water is added dropwise to the mixture over a period of 1 hour at ambient pressure.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The reaction progress can be monitored by gas chromatography (GC) to confirm the conversion to 4-chlorobenzoyl chloride.

Halogen Exchange: Synthesis of 4-Chlorobenzotrifluoride (B24415)

The replacement of the chlorine atoms of the trichloromethyl group with fluorine is a crucial industrial process for the synthesis of 4-chlorobenzotrifluoride, a key intermediate for various herbicides and pharmaceuticals.[2] This reaction is typically carried out using anhydrous hydrogen fluoride (B91410) (HF).

Reaction:

Caption: Halogen exchange reaction of this compound.

| Reactant | Reagent | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Yield (%) | Reference |

| This compound | HF | 80 - 110 | 1.2 - 1.4 | 3 - 4 | 4-Chlorobenzotrifluoride | >90 | |

| This compound | HF | 90 - 105 | 2.2 - 2.7 | 1 | 4-Chlorobenzotrifluoride | >92 | [3] |

This protocol describes a general procedure for the fluorination of this compound.

Materials:

-

This compound

-

Anhydrous Hydrogen Fluoride (HF)

Procedure:

-

This compound is charged into a pressure reactor.

-

Anhydrous HF is introduced into the reactor.

-

The mixture is heated to the desired temperature (e.g., 80-110°C), and the pressure is maintained within the specified range (e.g., 1.2-1.4 MPa).

-

The reaction is continued for the specified duration (e.g., 3-4 hours).

-

After completion, the reactor is cooled, and the excess HF and by-product HCl are carefully vented.

-

The crude 4-chlorobenzotrifluoride is then purified by distillation.

Reaction with Nitrogen Nucleophiles

The trichloromethyl group readily reacts with various nitrogen-containing nucleophiles, such as ammonia (B1221849) and amines, to form nitriles and other nitrogenous derivatives.

The reaction with ammonia provides a direct route to 4-chlorobenzonitrile.

Reaction Workflow:

Caption: Workflow for the ammonolysis of this compound.

| Reactant | Nucleophile | Catalyst | Temperature (°C) | Time (h) | Product | Reference |

| This compound | Ammonia | FeCl₃ | 200 | 2 | 4-Chlorobenzonitrile |

This protocol is based on a patented procedure.

Materials:

-

This compound (100 g)

-

Iron(III) chloride (FeCl₃) (0.1 g)

-

Ammonia gas

Procedure:

-

A mixture of this compound and iron(III) chloride is heated to 200°C with stirring in a suitable reactor.

-

Ammonia gas is introduced into the reaction mixture at this temperature.

-

The reaction is carried out for approximately 2 hours.

-

The product, 4-chlorobenzonitrile, is then isolated from the reaction mixture.

Friedel-Crafts Type Reactions

While the primary reactivity of this compound is centered on the trichloromethyl group, under Friedel-Crafts conditions with a Lewis acid catalyst, it can act as a precursor to an acylating agent. The initial hydrolysis or reaction with the Lewis acid can generate the 4-chlorobenzoyl cation, which can then acylate aromatic substrates.

Logical Relationship for Friedel-Crafts Acylation:

Caption: Logical pathway for Friedel-Crafts acylation.

Spectroscopic Data of Key Products

For the purpose of reaction monitoring and product characterization, the following spectroscopic data for the main products derived from the trichloromethyl group of this compound are provided.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 4-Chlorobenzoyl Chloride | 8.03 (d, 2H), 7.48 (d, 2H) | 168.0, 142.1, 133.2, 131.5, 129.2 | ~1770 (C=O stretch), ~1735 (C=O overtone), ~1200 (C-O stretch) |

| 4-Chlorobenzoic Acid | 8.05 (d, 2H), 7.45 (d, 2H), 11.5 (br s, 1H) | 171.9, 139.8, 131.4, 129.1, 128.8 | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1300 (C-O stretch) |

| 4-Chlorobenzotrifluoride | 7.61 (d, 2H), 7.46 (d, 2H) | 135.2, 131.8 (q), 128.9, 125.7 (q), 123.7 (q, CF₃) | ~1325 (C-F stretch), ~1130 (C-F stretch) |

Conclusion

The trichloromethyl group in this compound imparts a high degree of reactivity, making it a versatile handle for a variety of chemical transformations. The principal reactions—hydrolysis, halogen exchange, and nucleophilic substitution with nitrogen compounds—provide efficient pathways to valuable chemical intermediates. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the effective utilization of this compound in their synthetic endeavors. Further exploration into its Friedel-Crafts reactivity and reactions with a broader scope of nucleophiles will continue to expand its synthetic utility.

References

An In-depth Technical Guide to the Hydrolysis of 4-Chlorobenzotrichloride to 4-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 4-chlorobenzotrichloride to 4-chlorobenzoic acid, a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data in a structured format. Furthermore, it includes visualizations of the reaction pathway and experimental workflows to facilitate a deeper understanding and practical application of this chemical process.

Introduction

4-Chlorobenzoic acid is a valuable intermediate in the chemical industry, serving as a building block for a range of products, including dyes, preservatives, and active pharmaceutical ingredients.[1] One of the primary synthetic routes to 4-chlorobenzoic acid is the hydrolysis of this compound. This process involves the conversion of the trichloromethyl group into a carboxylic acid function. The reaction can be effectively carried out under both acidic and basic conditions. Understanding the nuances of this hydrolysis reaction is crucial for optimizing yield, purity, and scalability in a laboratory or industrial setting.

Reaction Mechanism

The hydrolysis of this compound is a stepwise process that proceeds through the formation of an intermediate, 4-chlorobenzoyl chloride.[2] The trichloromethyl group is susceptible to nucleophilic attack by water. The reaction can be catalyzed by either acid or base.

Step 1: Formation of 4-Chlorobenzoyl Chloride The initial hydrolysis of the trichloromethyl group leads to the formation of the corresponding acid chloride.[2]

Step 2: Hydrolysis of 4-Chlorobenzoyl Chloride The intermediate 4-chlorobenzoyl chloride is then further hydrolyzed to the final product, 4-chlorobenzoic acid.[2]

The overall reaction is as follows:

C₇H₄Cl₄ + 2H₂O → C₇H₅ClO₂ + 3HCl

A study on the hydrolysis of the parent compound, benzotrichloride, found that the reaction rate is independent of pH, suggesting that the rate-determining step may not involve direct protonation or deprotonation of the substrate in many cases.[3]

Experimental Protocols

Detailed experimental protocols for the hydrolysis of this compound are not abundantly available in peer-reviewed literature. However, established procedures for the hydrolysis of the closely related isomer, 1-chloro-2-(trichloromethyl)benzene, provide a reliable framework that can be adapted for the synthesis of 4-chlorobenzoic acid.[4] The following protocols are based on these established methods.

Acid-Catalyzed Hydrolysis

This method utilizes a dilute acid solution to facilitate the hydrolysis.

Materials:

-

This compound

-

Sulfuric acid (Hâ‚‚SOâ‚„)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure: [4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 10% (v/v) aqueous solution of sulfuric acid.

-

Addition of Starting Material: To the stirred sulfuric acid solution, add this compound (e.g., 0.1 mol).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: a. Cool the reaction mixture to room temperature. The 4-chlorobenzoic acid product is expected to precipitate as a white solid. b. Collect the crude product by vacuum filtration using a Büchner funnel. c. Wash the solid with two portions of cold deionized water to remove residual acid and other water-soluble impurities.

-

Purification (Recrystallization): a. Transfer the crude 4-chlorobenzoic acid to an Erlenmeyer flask. b. Add a minimal amount of hot deionized water or another suitable solvent (e.g., ethanol/water mixture) to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Base-Assisted Hydrolysis

This method employs a mild base, such as calcium carbonate, to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Materials:

-

This compound

-

Calcium carbonate (CaCO₃)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure: [4]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a suspension of calcium carbonate (e.g., 0.16 mol) in deionized water.

-

Addition of Starting Material: Heat the calcium carbonate suspension to 80-90 °C with stirring. Slowly add this compound (e.g., 0.1 mol) to the hot suspension over a period of 30 minutes.

-

Reaction: Maintain the reaction mixture at 80-90 °C with vigorous stirring for 3-4 hours. Monitor the reaction completion by TLC or GC.

-